molecular formula C20H16N6O5S2 B2855872 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 476275-25-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2855872
CAS No.: 476275-25-9
M. Wt: 484.51
InChI Key: IGHDBJLIUHZHLE-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a sulfamoyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a nitro-substituted benzaldehyde under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with bis(2-cyanoethyl)amine in the presence of a suitable catalyst.

    Coupling with Benzamide: The final step involves coupling the benzothiazole-sulfamoyl intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzothiazole moiety may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-cyanoethyl)sulfamoyl]-N-(benzothiazol-2-yl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-amino-1,3-benzothiazol-2-yl)benzamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the nitro and benzothiazole moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5S2/c21-9-1-11-25(12-2-10-22)33(30,31)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(26(28)29)13-18(17)32-20/h3-8,13H,1-2,11-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDBJLIUHZHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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